molecular formula C13H16F2N4O4S2 B10931532 ethyl [2-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate

ethyl [2-({[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}amino)-1,3-thiazol-4-yl]acetate

Cat. No.: B10931532
M. Wt: 394.4 g/mol
InChI Key: KNGOFNRFENXXMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE is a complex organic compound that features a pyrazole ring, a thiazole ring, and a difluoromethyl group

Preparation Methods

The synthesis of ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrazole ring followed by the introduction of the difluoromethyl group. The thiazole ring is then constructed, and the final step involves the esterification to form the ethyl acetate moiety. Industrial production methods may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The difluoromethyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability or chemical resistance.

Mechanism of Action

The mechanism of action of ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes. The sulfonyl group can form strong hydrogen bonds with target proteins, influencing their activity. The pyrazole and thiazole rings can interact with various enzymes, potentially inhibiting their function.

Comparison with Similar Compounds

ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE can be compared with other similar compounds, such as:

    ETHYL 2-[2-({[1-(TRIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE: This compound has a trifluoromethyl group instead of a difluoromethyl group, which can affect its chemical properties and biological activity.

    ETHYL 2-[2-({[1-(METHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE: This compound lacks the fluorine atoms, which can significantly alter its reactivity and interactions with biological targets.

The uniqueness of ETHYL 2-[2-({[1-(DIFLUOROMETHYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}AMINO)-1,3-THIAZOL-4-YL]ACETATE lies in its combination of a difluoromethyl group with a pyrazole and thiazole ring, providing a distinct set of chemical and biological properties.

Properties

Molecular Formula

C13H16F2N4O4S2

Molecular Weight

394.4 g/mol

IUPAC Name

ethyl 2-[2-[[1-(difluoromethyl)-3,5-dimethylpyrazol-4-yl]sulfonylamino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C13H16F2N4O4S2/c1-4-23-10(20)5-9-6-24-13(16-9)18-25(21,22)11-7(2)17-19(8(11)3)12(14)15/h6,12H,4-5H2,1-3H3,(H,16,18)

InChI Key

KNGOFNRFENXXMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NS(=O)(=O)C2=C(N(N=C2C)C(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.